2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a thiazolo[3,2-b][1,2,4]triazole derivative with a hydroxyl group at position 6, an ethyl group at position 2, and a piperidin-1-yl(p-tolyl)methyl substituent at position 4. Its molecular formula is C₂₀H₂₆N₄OS (molecular weight: 370.5 g/mol), and it features a bicyclic heterocyclic scaffold known for diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties .
Properties
IUPAC Name |
2-ethyl-5-[(4-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-3-15-20-19-23(21-15)18(24)17(25-19)16(22-11-5-4-6-12-22)14-9-7-13(2)8-10-14/h7-10,16,24H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUMRJIJMMRYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable thioamide with an α-haloketone under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed by the reaction of a hydrazine derivative with a nitrile or an isothiocyanate.
Coupling of the Thiazole and Triazole Rings: The thiazole and triazole rings are coupled through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as ketones or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated solvents, Lewis acids, bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Structure-Activity Relationship (SAR) Insights
- Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -NO₂): Improve anticonvulsant and anticancer activity by enhancing electrophilic interactions . Lipophilic Groups (e.g., p-tolyl, furan): Increase metabolic stability and blood-brain barrier penetration, critical for CNS-targeted agents . Hydroxyl Group at C6: Enhances hydrogen bonding with biological targets but may reduce oral bioavailability due to polarity .
- Piperidine vs. Other Amines: Piperidine derivatives generally exhibit better pharmacokinetic profiles compared to smaller amines (e.g., methylamino in 5a) due to reduced renal clearance and improved tissue distribution .
Biological Activity
2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by its unique thiazole and triazole ring structures. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is with a molecular weight of 371.5 g/mol. The compound features a thiazole ring fused with a triazole ring and a piperidine moiety that enhances its biological activity due to its lipophilicity and ability to interact with biological targets.
Anticancer Activity
Research indicates that compounds similar to 2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 Cell Line : In vitro studies have shown that derivatives of thiazole-triazole compounds can inhibit the growth of breast cancer MCF-7 cells with IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL depending on structural modifications (e.g., substituents on the piperidine ring) .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 4e | MCF-7 | 5.36 | G2/M phase arrest |
| Compound 4i | MCF-7 | 2.32 | Apoptosis induction |
These studies suggest that modifications in the piperidine moiety significantly affect the compound's potency against cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the thiazole and triazole rings contributes to its effectiveness against various pathogens:
- Inhibition of Mycobacterium bovis : Compounds with similar scaffolds have shown MIC values as low as 31.25 µg/mL against Mycobacterium bovis .
Structure-Activity Relationship (SAR)
The biological activity of 2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be influenced by various structural modifications:
- Piperidine Substitution : Different substitutions on the piperidine ring can enhance lipophilicity and improve cellular uptake.
- Thiazole and Triazole Modifications : Altering functional groups on these rings can significantly impact the compound's interaction with biological targets and its overall potency.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- A study on thiazole-based anticancer agents reported that specific substitutions led to enhanced activity against HepG2 cancer cells with IC50 values reaching as low as 9.6 µM .
- Another investigation highlighted the role of piperazine and piperidine derivatives in improving anticancer activity through enhanced binding affinity to target proteins involved in cell cycle regulation .
Q & A
Q. What are the key synthetic pathways for 2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolo-triazole core followed by functionalization with piperidine and p-tolyl groups. A common approach includes:
- Step 1 : Cyclization of thiourea derivatives with hydrazine to form the triazole ring .
- Step 2 : Thiazole ring formation via condensation with α-haloketones or thioureas under reflux in ethanol or acetonitrile .
- Step 3 : Alkylation or nucleophilic substitution to introduce the piperidin-1-yl and p-tolylmethyl groups .
Critical Parameters : - Solvent choice (e.g., ethanol for solubility and crystallization).
- Temperature control (reflux at 80–100°C for cyclization steps).
- Catalysts (e.g., K₂CO₃ for deprotonation) .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl group), δ 2.3 ppm (p-tolyl methyl), and δ 3.5–4.0 ppm (piperidine protons) .
- ¹³C NMR : Signals for the thiazole (C=S at ~170 ppm) and triazole carbons (~150 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of fused rings and confirms stereochemistry .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 371.5 (matches calculated MW: 370.52 g/mol) .
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structurally analogous thiazolo-triazoles exhibit:
- Anticancer Activity : IC₅₀ values <10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines via apoptosis induction .
- Anti-inflammatory Effects : COX-2 inhibition (50–70% at 10 µM) in macrophage models .
Validation Methods : - MTT assays for cytotoxicity.
- ELISA for cytokine/prostaglandin quantification .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires addressing:
- Side Reactions : Competing thiazole isomerization or over-alkylation. Mitigated by slow reagent addition and inert atmospheres (N₂/Ar) .
- Purification : Use of column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
Example Optimization Table :
| Step | Parameter | Optimal Range | Yield Improvement |
|---|---|---|---|
| Cyclization | Temperature | 80°C | 75% → 88% |
| Alkylation | Solvent | Acetonitrile | 60% → 82% |
| Crystallization | Solvent Ratio | Ethanol:H₂O (3:1) | Purity 90% → 98% |
Q. What mechanistic hypotheses explain its biological activity?
Proposed mechanisms for related compounds include:
- Enzyme Inhibition : Binding to ATP pockets of kinases (e.g., EGFR) via hydrogen bonding with triazole N-atoms .
- Receptor Modulation : Interaction with serotonin (5-HT₃) or dopamine receptors due to piperidine’s conformational flexibility .
Experimental Validation : - Molecular docking simulations (AutoDock Vina) to predict binding affinities.
- Competitive binding assays with radiolabeled ligands .
Q. How can contradictory biological data across studies be resolved?
Contradictions (e.g., variable IC₅₀ values) arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .
- Compound Stability : Hydrolysis of the thiazole ring under acidic conditions (pH <4).
Resolution Strategies : - Standardize assays using ISO-certified cell lines.
- Conduct stability studies (HPLC monitoring under physiological pH/temperature) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., triazole C5 for electrophilic substitution) .
- QSAR Models : Correlate logP values (calculated: ~2.8) with membrane permeability and bioavailability .
Software Tools : - Gaussian 16 for DFT.
- MOE for 3D-QSAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
